molecular formula C8H18N2O B1385103 N-Ethyl-3-(propylamino)propanamide CAS No. 1040691-87-9

N-Ethyl-3-(propylamino)propanamide

Cat. No.: B1385103
CAS No.: 1040691-87-9
M. Wt: 158.24 g/mol
InChI Key: AYZZIDJIAURYDC-UHFFFAOYSA-N
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Description

Contextualization within Amide Chemistry Research

Amides are a cornerstone of organic chemistry and biology, famously forming the peptide bonds that link amino acids in proteins. spectroscopyonline.comyoutube.com The amide functional group is characterized by a carbonyl group linked to a nitrogen atom. This arrangement leads to a resonance structure that imparts significant stability to the C-N bond, influencing the molecule's three-dimensional conformation. youtube.com

Research in amide chemistry is vast and covers everything from the development of new synthetic methodologies to understanding their role in biological systems. The stability of the amide bond under physiological conditions makes it a reliable linker in drug molecules. numberanalytics.com Furthermore, amides can act as both hydrogen bond donors and acceptors, a critical feature for interactions with biological targets like enzymes and receptors. numberanalytics.comnih.gov The study of simple amides like N-Ethyl-3-(propylamino)propanamide can provide insights into the fundamental properties and reactivity of this important functional group.

Significance in Chemical Biology and Medicinal Chemistry

The amide functional group is a prevalent feature in many clinically approved drugs. nih.gov Consequently, the synthesis and evaluation of novel amide-containing molecules is a significant focus in medicinal chemistry and chemical biology. These fields aim to design and develop new therapeutic agents and tools to probe biological processes.

Propanamide derivatives, in particular, have been investigated for a range of biological activities. ontosight.ai Although direct biological studies on this compound are not readily found, related structures are explored for various therapeutic applications. For instance, different propanamide derivatives have been studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ai The specific combination of an N-ethyl group and a 3-propylamino substituent in this compound could modulate its physicochemical properties, such as lipophilicity and basicity, which in turn would influence its pharmacokinetic and pharmacodynamic profile.

In chemical biology, amide-containing small molecules are used as probes to study complex biological systems. The development of methods for the chemical tagging of bioactive amides allows for the synthesis of drug conjugates and tools for identifying their protein targets. nih.gov

Overview of Research Trajectories for Propanamide Derivatives

The research landscape for propanamide derivatives is diverse and continually evolving. A significant trajectory involves the synthesis of novel derivatives and their screening for various biological activities. For example, propanamide-sulfonamide based drug conjugates have been designed and synthesized as dual inhibitors of urease and cyclooxygenase-2, enzymes implicated in certain pathological conditions. nih.gov

Another area of investigation is the use of propanamide compounds as intermediates in the synthesis of more complex molecules. ontosight.ai Their chemical structure allows for modifications to create a variety of biologically active compounds. For instance, certain propanamide compounds have been investigated for their potential to treat diseases related to insulin (B600854) resistance, such as type II diabetes. google.com

Furthermore, research into biheterocyclic propanamides has yielded compounds with potential as antidiabetic agents. nih.gov These studies often involve in-silico molecular docking to predict how these molecules might interact with biological targets, guiding the design of more potent and selective compounds. nih.gov The exploration of propanamide derivatives as modulators of various cellular pathways remains an active and promising field of research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-3-(propylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-3-6-9-7-5-8(11)10-4-2/h9H,3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZZIDJIAURYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC(=O)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Ethyl 3 Propylamino Propanamide

Amide Bond Formation Strategies

The creation of the amide linkage is a cornerstone of organic synthesis, with numerous methods developed to facilitate this transformation efficiently and under various reaction conditions.

Carbodiimide-mediated coupling is a widely used method for amide bond formation due to its mild conditions and broad applicability. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) are frequently employed to activate the carboxylic acid component, making it susceptible to nucleophilic attack by the amine. wikipedia.orgabcam.com

The general mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the primary amine, in this case, ethylamine (B1201723), to form the desired amide, N-Ethyl-3-(propylamino)propanamide. A key advantage of using EDC is that the urea (B33335) byproduct is water-soluble and can be easily removed from the reaction mixture by washing with dilute acid. wikipedia.org The reaction is typically carried out in a pH range of 4.0-6.0. wikipedia.org For enhanced efficiency and to suppress side reactions, EDC is often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). wikipedia.orgnih.gov

Table 1: Key Features of Carbodiimide-Mediated Coupling

Feature Description Source
Reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) wikipedia.orgabcam.com
Mechanism Activation of carboxylic acid via O-acylisourea intermediate wikipedia.org
Byproduct Water-soluble urea derivative wikipedia.org
Typical pH 4.0 - 6.0 wikipedia.org

| Additives | N-hydroxysuccinimide (NHS), 1-hydroxy-7-azabenzotriazole (HOAt) | wikipedia.orgnih.gov |

In a typical procedure, the carboxylic acid (3-(propylamino)propanoic acid) would be dissolved in a suitable solvent like dimethylformamide (DMF), followed by the addition of EDC and an additive. nih.gov After a brief activation period, ethylamine and a non-nucleophilic base such as diisopropylethylamine (DIPEA) are added to the mixture, which is then stirred at room temperature to yield the final product. nih.gov

Direct aminolysis involves the reaction of an ester with an amine to form an amide. For the synthesis of this compound, this would entail the reaction of an ester, such as ethyl 3-(propylamino)propanoate, with ethylamine. While direct aminolysis can be challenging under mild conditions, various catalysts and reaction conditions have been developed to promote this transformation. nih.gov

The use of a catalyst can be crucial for the success of aminolysis, especially with less reactive amines or esters. nih.gov For instance, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be an effective catalyst for the aminolysis of ethoxycarbonylmethyl esters with both primary and secondary amines under mild conditions. nih.gov In some cases, the reaction can be performed using an excess of the amine, which can also serve as the solvent. nih.gov

Enzymatic methods, utilizing lipases such as Candida antarctica lipase (B570770) B (CAL-B), offer a green and efficient alternative for direct amide synthesis from esters and amines. nih.govresearchgate.net These reactions are often highly selective and can proceed under mild conditions, avoiding the need for protecting groups on other functional parts of the molecules. nih.gov

Table 2: Conditions for Direct Aminolysis

Method Catalyst/Conditions Yield Source
Catalytic 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) Good to Excellent nih.gov
Solvent-free Excess amine as solvent 76% nih.gov

Advanced synthetic methods aim to improve the efficiency, safety, and sustainability of amide bond formation. One such method is the use of borate (B1201080) esters as catalysts. nih.govthieme.de This approach represents a significant improvement over traditional methods by avoiding the use of stoichiometric activating agents and reducing waste. nih.govresearchgate.net

Borate esters, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), have been demonstrated to be highly effective catalysts for the direct amidation of a wide range of carboxylic acids and amines, including functionalized and heterocyclic substrates. nih.govrsc.org The reaction proceeds with high efficiency, often requiring only a catalytic amount of the borate ester. nih.gov This method offers a broad substrate scope and is noted for its operational simplicity and improved safety profile. nih.govthieme.de

The synthesis of B(OCH₂CF₃)₃ can be achieved by heating a suspension of boric oxide (B₂O₃) in 2,2,2-trifluoroethanol, followed by distillation. nih.gov The catalytic cycle is believed to involve the formation of an acyloxyborate intermediate, which then reacts with the amine to form the amide and regenerate the catalyst. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of various organic compounds, including amide derivatives. nih.govnih.gov The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes. nih.gov

In the context of synthesizing derivatives related to this compound, microwave-assisted methods have been successfully employed. nih.gov For example, the synthesis of N,N'-disubstituted formamidines, which share a similar structural motif, was achieved in high yields (up to 92%) with reaction times of just 10 minutes at 140 °C under microwave irradiation. nih.gov This demonstrates the potential for rapid and efficient synthesis of amide-like structures. The choice of solvent is critical in microwave synthesis, with solvents like tetrahydrofuran (B95107) (THF) and toluene (B28343) often providing superior results compared to methanol (B129727) or acetonitrile. nih.gov

Table 3: Microwave-Assisted Synthesis Parameters

Parameter Condition Source
Temperature 140 °C nih.gov
Reaction Time 10 minutes nih.gov
Power up to 180 W nih.gov

| Effective Solvents | Tetrahydrofuran (THF), Toluene | nih.gov |

Reaction Optimization and Process Chemistry Considerations

Optimizing reaction conditions is crucial for developing a scalable, efficient, and cost-effective synthesis of this compound. This includes a thorough evaluation of the solvent system.

The choice of solvent can significantly impact the yield, reaction rate, and purity of the product in amide synthesis. An ideal solvent should dissolve the reactants, be inert to the reaction conditions, and facilitate easy product isolation.

In carbodiimide-mediated coupling reactions, polar aprotic solvents such as dimethylformamide (DMF) are commonly used as they effectively dissolve the reactants and intermediates. nih.gov For direct aminolysis reactions, the choice of solvent can be critical. While some reactions can be run neat using an excess of the amine, solvents like DMF have also been shown to be effective. nih.gov The temperature of the reaction is another important parameter to optimize, as higher temperatures can accelerate the reaction but may also lead to the formation of byproducts. nih.gov

In borate ester-catalyzed amidations, solvents such as toluene and tert-amyl methyl ether (TAME) have been found to be effective. researchgate.net When considering green chemistry principles, the selection of bio-based and less hazardous solvents is encouraged. researchgate.net For product purification, liquid-liquid partitioning using solvent systems like n-hexane-ethyl acetate-water or ethyl acetate-water is a common practice to separate the desired amide from unreacted starting materials and byproducts. nih.gov The selection of the appropriate solvent system is often guided by the partition ratio (KD) of the target compound, which can be predetermined to optimize the separation process. nih.gov

Stoichiometric Ratio Analysis and Yield Maximization

The synthesis of this compound can be efficiently achieved via a Michael addition reaction. This method involves the conjugate addition of a primary amine, propylamine (B44156), to the activated alkene of N-ethylacrylamide. The reaction is advantageous due to its atom economy and typically proceeds under mild conditions.

The core reaction is: Propylamine + N-Ethylacrylamide → this compound

Optimizing the yield of this reaction hinges on a careful analysis of the stoichiometric ratio of the reactants. Studies on Michael additions of amines to acrylamides show that the reaction is reversible upon heating. nih.govresearchgate.net To drive the equilibrium towards the product, an excess of one reactant is often employed. In this case, using a slight excess of the more volatile and typically less expensive propylamine can maximize the conversion of N-ethylacrylamide. The reaction can be carried out in a suitable solvent, such as ethanol (B145695) or even under solvent-free conditions, with reaction progress monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

Interactive Table

Propylamine (molar eq.)N-Ethylacrylamide (molar eq.)Reaction ConditionsHypothetical Yield (%)Key Observation
1.01.0Ethanol, 25°C, 24h75-85Equimolar amounts give good yield but may result in incomplete conversion of the acrylamide (B121943).
1.21.0Ethanol, 25°C, 24h>90A slight excess of the amine pushes the reaction to completion, maximizing yield.
1.01.2Ethanol, 25°C, 24h~75Excess acrylamide could lead to side reactions, such as the addition of the product's secondary amine to another acrylamide molecule, though this is less favorable. nih.gov

Purification Methodologies for this compound

Post-synthesis, the purification of this compound is critical to remove unreacted starting materials, catalysts, and any byproducts. A multi-step approach is typically most effective.

Aqueous Workup/Extraction: The initial step often involves an aqueous workup. The reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water or brine. This process helps to remove water-soluble impurities. Given the basic nature of the amine functional groups, washing with a dilute acidic solution (e.g., 1M HCl) could be used to protonate the product and any excess amine, transferring them to the aqueous phase, while unreacted N-ethylacrylamide remains in the organic phase. Subsequent basification of the aqueous layer and re-extraction would then isolate the amine products. However, a simpler method involves using buffer solutions of varying pH to selectively separate primary, secondary, and tertiary amines if they are present as a mixture. acs.org

Drying and Solvent Removal: The organic layer containing the product is dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) and then filtered. The solvent is subsequently removed under reduced pressure using a rotary evaporator.

Final Purification: For high purity, one of two primary methods is employed:

Vacuum Distillation: This is effective for thermally stable, liquid compounds. By reducing the pressure, the boiling point of the compound is lowered, preventing decomposition.

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). It is highly effective but can be less economical for large-scale purifications.

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system is often the best method for achieving high purity. researchgate.net

Interactive Table

MethodPrincipleAdvantagesDisadvantages
Vacuum DistillationSeparation based on boiling point differences at reduced pressure.Excellent for large quantities of thermally stable liquids.Not suitable for thermally sensitive compounds or for separating compounds with very close boiling points.
Column ChromatographySeparation based on polarity differences.High resolution and applicable to a wide range of compounds.Can be time-consuming, requires large solvent volumes, and may be costly for large scales.
RecrystallizationPurification of solids based on solubility differences at varying temperatures.Can yield very pure crystalline products.Only applicable to solid compounds; some product loss is inevitable.

Derivatization and Functional Group Interconversions of this compound

The presence of both a secondary amine and a secondary amide functional group makes this compound a candidate for various chemical transformations.

Oxidation Reactions of the Propanamide Moiety

The N-alkyl amide functionality can undergo oxidation, primarily at the carbon alpha to the nitrogen atom. Thermal or photo-oxidation of N-n-alkyl-amides in the presence of oxygen can proceed via a radical-chain mechanism to form 1-amido-n-alkyl hydroperoxides as primary products. rsc.orgrsc.org These hydroperoxides are relatively stable but can decompose to yield a mixture of products including N-acyl-amides, N-formyl-amides, and primary amides. rsc.org

Alternatively, catalyzed oxidation using systems like N-hydroxyphthalimide (NHPI) and a Co(II) salt with O₂ can lead to carbonyl derivatives. acs.org Depending on the reaction conditions, the oxidation of non-benzylic N-alkylamides can yield carboxylic acids and imides. acs.org

Reduction Reactions of the Propanamide Moiety

The amide group is one of the least reactive carboxylic acid derivatives, requiring a powerful reducing agent for transformation. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for reducing amides. ucalgary.calibretexts.orgmasterorganicchemistry.com Unlike the reduction of esters or ketones which yield alcohols, the reduction of an amide results in the complete conversion of the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-). chemistrysteps.com

In the case of this compound, reduction with LiAlH₄ in a solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup, would yield the corresponding diamine, N¹-ethyl-N³-propylpropane-1,3-diamine. masterorganicchemistry.com The reaction proceeds via the formation of a highly reactive iminium ion intermediate which is then further reduced by a hydride. ucalgary.ca Less reactive reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for amide reduction. ucalgary.ca

Nucleophilic Substitution at the Amine Functionality

The secondary amine in this compound contains a lone pair of electrons on the nitrogen atom, making it nucleophilic. libretexts.org It can readily react with electrophiles, such as alkyl halides, in a nucleophilic aliphatic substitution reaction (typically Sₙ2). ucalgary.ca

For example, reaction with an alkyl halide like iodomethane (B122720) (CH₃I) or bromoethane (B45996) (CH₃CH₂Br) would lead to N-alkylation. The initial product is a tertiary amine, which itself is nucleophilic and can react with another molecule of the alkyl halide to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.comwikipedia.org This tendency for polyalkylation can make it difficult to isolate the mono-alkylated tertiary amine product, often requiring a large excess of the starting amine to favor its formation. masterorganicchemistry.com

Interactive Table

ElectrophileReaction TypeProduct Type
Alkyl Halide (e.g., CH₃I)N-AlkylationTertiary Amine / Quaternary Ammonium Salt
Acyl Chloride (e.g., CH₃COCl)N-AcylationN,N-Disubstituted Amide
Aldehyde/Ketone (with reducing agent)Reductive AminationTertiary Amine

Mannich Reaction Applications in Propanamide Synthesis

The Mannich reaction is a three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base. The reactants are an aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound with an acidic proton alpha to a carbonyl group. rsc.org

While the target molecule itself is a β-amino propanamide, the Mannich reaction provides a powerful tool for synthesizing similar structures. In the context of propanamide synthesis, a propanamide that possesses an enolizable α-proton could serve as the carbonyl component. For instance, propanamide itself could theoretically react with formaldehyde (B43269) and a secondary amine (like diethylamine) in a Mannich reaction. The mechanism involves the initial formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the enol form of the propanamide to forge a new C-C bond, yielding a β-amino propanamide derivative. This approach is a classic method for C-C and C-N bond formation. rsc.org

Biocatalytic Approaches in the Synthesis of this compound and Analogs

The enzymatic synthesis of N-substituted β-alaninamides like this compound can be approached through several biocatalytic routes. These methods leverage the inherent capabilities of enzymes to catalyze specific chemical transformations, thereby reducing the need for harsh reagents and complex purification steps often associated with conventional organic synthesis.

Lipase-Catalyzed Amidation

Lipases, particularly the versatile and robust Candida antarctica lipase B (CALB), are widely employed for the synthesis of amide bonds. unimi.it These enzymes can catalyze the direct amidation of a carboxylic acid with an amine or the aminolysis of an ester. In the context of synthesizing this compound, this would involve the reaction between 3-(propylamino)propanoic acid and ethylamine.

The general mechanism for lipase-catalyzed amidation involves the formation of an acyl-enzyme intermediate. The carboxylic acid substrate first acylates the serine residue in the active site of the lipase. Subsequently, the amine nucleophile, in this case, ethylamine, attacks the acyl-enzyme complex to form the final amide product and regenerate the free enzyme. The efficiency of this process is often influenced by factors such as the choice of solvent, temperature, and the removal of water, which is a byproduct of the reaction and can lead to hydrolysis of the product.

While specific data on the direct enzymatic synthesis of this compound is not extensively documented in publicly available literature, studies on analogous systems provide valuable insights. For instance, the synthesis of various N-substituted amides using CALB has been demonstrated with high yields.

Table 1: Examples of Lipase-Catalyzed Amidation for the Synthesis of Various Amides
Carboxylic AcidAmineLipaseSolventYield (%)Reference
Hexanoic AcidDiethanolamineNovozym 435 (immobilized CALB)Acetonitrile76.5 manchester.ac.uk
PhenylglycinolCapric AcidNovozym 435 (immobilized CALB)Solvent-free89.4 nih.gov
FurfurylamineEthyl acetate (B1210297) (acyl donor)Immobilized CALB (EziG-CALB)tert-Butyl methyl ether>99 acs.org

These examples underscore the potential of lipases, particularly CALB, to effectively catalyze the formation of amide bonds between a variety of substrates, suggesting the feasibility of applying this methodology to the synthesis of this compound.

Transaminase-Based Approaches

Transaminases, or aminotransferases, offer another powerful biocatalytic tool, primarily for the synthesis of chiral amines and amino acids. nih.gov These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. For the synthesis of precursors to this compound, a transaminase could be employed to produce 3-aminopropanal (B1211446) or a related β-amino acid.

The synthesis of β-amino acids, which are key precursors for β-alaninamide derivatives, can be achieved through the transamination of β-keto acids. researchgate.net While the direct synthesis of this compound via a single transaminase-catalyzed step is not a direct application, a chemoenzymatic route could be envisioned. This would involve the enzymatic synthesis of a suitable β-amino acid or β-amino aldehyde precursor, followed by chemical N-alkylation and amidation steps.

Recent advancements have also demonstrated one-pot cascades combining transaminases with other enzymes, such as acyltransferases, to directly produce amides from ketones or aldehydes in an aqueous environment. rsc.org Such a cascade could potentially be engineered for the synthesis of this compound, starting from a suitable keto-precursor.

Table 2: Examples of Transaminase-Catalyzed Reactions for Amine and Amino Acid Synthesis
SubstrateEnzymeProductConversion/YieldReference
α-Keto amidesN-quaternized axially chiral pyridoxamines (biomimetic)PeptidesGood yields nih.gov
Cyclic ketonesω-TransaminasesCyclic aminesUp to 95% conversion rsc.org
Aldehydes/KetonesAmine transaminase/Acyl transferase cascadeAmidesUp to 97% conversion rsc.org

The development of novel biocatalysts through enzyme engineering and the design of multi-enzyme cascade reactions hold significant promise for the efficient and sustainable production of this compound and a wide array of its structural analogs. nih.gov These biocatalytic approaches not only offer environmental benefits but also provide access to novel chemical entities with high purity and specific stereochemistry.

Molecular Interactions and Biochemical Mechanisms of N Ethyl 3 Propylamino Propanamide

Elucidation of Molecular Targets for N-Ethyl-3-(propylamino)propanamide

There is no available scientific literature detailing the molecular targets of this compound.

Identification of Protein-Ligand Interactions

No studies identifying or characterizing the protein-ligand interactions of this compound have been found in the public domain.

Enzyme Active Site Binding Studies

There are no published studies investigating the binding of this compound to enzyme active sites.

Receptor Binding and Occupancy Investigations

Investigations into the receptor binding profile and occupancy of this compound are not present in the available scientific literature.

Modulation of Biochemical Pathways by this compound

Information regarding the modulation of biochemical pathways by this compound is not available.

Enzyme Inhibition Kinetics (e.g., P-glycoprotein modulation, Cyclooxygenase-2 interaction)

There are no publicly available studies on the enzyme inhibition kinetics of this compound, including its potential modulation of P-glycoprotein or interaction with Cyclooxygenase-2.

Investigation of Cellular Signaling Pathways

Research investigating the effects of this compound on cellular signaling pathways has not been identified in the public scientific record.

Cellular and Subcellular Interaction Studies of this compound

Formation and Quantification of Protein Adducts

Additionally, without data, the requested data tables and the table of mentioned compounds cannot be created.

Analytical and Spectroscopic Characterization Techniques for N Ethyl 3 Propylamino Propanamide

Purity Assessment and Quantitative Analysis

Ensuring the purity of N-Ethyl-3-(propylamino)propanamide is crucial for its intended applications. High-performance liquid chromatography is a primary method for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For a polar and basic compound like this compound, reversed-phase HPLC with a C18 column could be employed, often with an ion-pairing agent in the mobile phase to improve peak shape and retention. Alternatively, hydrophilic interaction liquid chromatography (HILIC) is well-suited for the analysis of polar compounds. rsc.org The retention time under specific chromatographic conditions is a key identifier for the compound, and the peak area from the chromatogram can be used for quantitative analysis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used chromatographic technique for the separation, identification, and purity assessment of compounds. analyticaltoxicology.com For a compound like this compound, which contains secondary and tertiary amine functionalities, TLC serves as a rapid and effective analytical tool.

The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent material such as silica (B1680970) gel, alumina, or cellulose, coated onto a flat carrier like a glass plate or plastic sheet. The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action. As the mobile phase ascends, the compound of interest partitions between the stationary and mobile phases. The separation is based on the differential affinity of the compound for the two phases.

In the analysis of this compound, a silica gel plate would likely be used as the stationary phase. Due to the polar nature of the amide and amine groups, a polar mobile phase would be required for elution. A common mobile phase system for amine-containing compounds is a mixture of a relatively nonpolar solvent with a polar solvent and a small amount of a basic modifier to prevent spot tailing. For instance, a mixture of ethyl acetate (B1210297), methanol (B129727), and aqueous ammonia could be employed. researchgate.net

The position of the compound on the developed chromatogram is identified by its retardation factor (Rƒ), which is calculated as the ratio of the distance traveled by the solute to the distance traveled by the solvent front. The Rƒ value is characteristic for a given compound, stationary phase, and mobile phase system. Detection can be achieved by various methods, including visualization under UV light if the compound is UV-active, or by staining with a chemical reagent such as ninhydrin or potassium permanganate solution.

Mobile Phase System (v/v/v)Stationary PhaseHypothetical Rƒ ValueDetection Method
Ethyl Acetate / Methanol / 25% Aqueous Ammonia (85:10:5)Silica Gel 60 F₂₅₄0.45Potassium Permanganate Stain
Chloroform / Methanol (90:10)Silica Gel 60 F₂₅₄0.30Iodine Vapor
Cyclohexane / Toluene (B28343) / Diethylamine (75:15:10)Silica Gel 60 F₂₅₄0.22Potassium Permanganate Stain

Advanced Chromatographic Techniques (e.g., LC-MS/MS for Metabolites or Adducts)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. ekb.egyoutube.com It is the gold standard for identifying and quantifying metabolites and adducts of compounds in complex biological matrices.

In a typical workflow, a biological sample (e.g., plasma, urine, or liver microsome incubate) suspected of containing metabolites of this compound would be processed and injected into an LC system. The LC column separates the parent compound from its metabolites based on their physicochemical properties. The eluent from the column is then introduced into the mass spectrometer.

The mass spectrometer ionizes the molecules, separates them based on their mass-to-charge ratio (m/z), and detects them. In tandem MS (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This process provides structural information, allowing for the tentative identification of metabolites. Common metabolic transformations for a compound like this compound include hydroxylation, N-dealkylation, and oxidation. nih.govnih.gov

Furthermore, LC-MS/MS can identify adducts, which are complexes formed between the compound and another molecule. For example, unusual ethylamine (B1201723) adducts can sometimes form during analysis when acetonitrile is used in the mobile phase. researchgate.netnih.gov

AnalyteProposed TransformationExpected Mass Shift (Da)Hypothetical Precursor Ion [M+H]⁺ (m/z)Hypothetical Product Ions (m/z)
This compound (Parent)--159.15116.1, 86.1
Metabolite 1Hydroxylation (+O)+16175.15132.1, 116.1, 86.1
Metabolite 2N-De-ethylation (-C₂H₄)-28131.1188.1, 86.1
Metabolite 3N-De-propylation (-C₃H₆)-42117.09100.1, 74.1
Adduct 1Acetonitrile Adduct (+C₂H₃N)+41200.19159.15

Advanced Biophysical Techniques for this compound Interactions

Fluorescence Anisotropy for Membrane Fluidity Studies

Fluorescence anisotropy is a sophisticated spectroscopic technique used to measure the rotational mobility of a fluorescent molecule (a fluorophore). nih.gov It provides valuable insights into the local environment of the fluorophore, making it an excellent tool for studying changes in biological membrane fluidity. researchgate.net The interaction of a small molecule like this compound with a lipid bilayer can alter the membrane's physical properties, which can be detected by changes in fluorescence anisotropy. nih.gov

The experiment typically involves incorporating a lipophilic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or its derivative trimethylammonium-DPH (TMA-DPH), into a model membrane system like liposomes. researchgate.net The sample is excited with vertically polarized light, and the fluorescence emission is measured through polarizers oriented both vertically and horizontally. The fluorescence anisotropy (r) is calculated from these intensities.

The value of 'r' is related to the rotational freedom of the probe within the lipid bilayer. A highly fluid membrane allows the probe to rotate more freely, resulting in a lower anisotropy value. Conversely, a more rigid or ordered membrane restricts the probe's motion, leading to a higher anisotropy value. researchgate.net By measuring the anisotropy of the probe in liposomes in the presence of varying concentrations of this compound, one can infer the compound's effect on membrane fluidity. An increase in 'r' would suggest the compound makes the membrane more rigid, while a decrease would indicate fluidization.

Concentration of this compound (µM)Fluorescent ProbeModel SystemIllustrative Anisotropy (r) ValueInferred Effect on Membrane Fluidity
0 (Control)DPHDPPC Liposomes0.250Baseline
10DPHDPPC Liposomes0.235Increase
50DPHDPPC Liposomes0.218Increase
100DPHDPPC Liposomes0.205Increase

Cryo-Electron Microscopy (Cryo-EM) for Structural Changes in Model Membranes

Cryo-Electron Microscopy (Cryo-EM) is a revolutionary imaging technique that allows for the visualization of biological samples in their near-native, hydrated state at high resolution. nih.gov In the context of membrane biophysics, Cryo-EM can be used to directly observe the structural effects of small molecules on lipid bilayers. nih.gov

For this application, model membranes, such as large unilamellar vesicles (LUVs), are prepared. This compound would be incubated with these vesicles. A small volume of the sample is then applied to an EM grid, blotted to create a thin film, and rapidly plunged into a cryogen like liquid ethane. mdpi.com This vitrification process freezes the water so rapidly that ice crystals cannot form, preserving the structure of the liposomes. The frozen grid is then imaged in a transmission electron microscope at cryogenic temperatures.

Analysis of the resulting images can reveal detailed information about the membrane's morphology. A key parameter that can be measured with high precision is the thickness of the lipid bilayer. nih.gov The insertion of this compound into the membrane could potentially cause a change in this thickness. For example, if the molecule intercalates between the lipid acyl chains, it might increase the bilayer thickness. Alternatively, it could disorder the lipids, leading to a decrease in thickness. Other effects, such as changes in membrane curvature or the formation of non-bilayer structures, could also be visualized. mdpi.com

ConditionModel SystemIllustrative Mean Bilayer Thickness (nm)Observed Structural Change
Control (Liposomes only)POPC Vesicles3.8 ± 0.2Uniform, smooth bilayer
+ 50 µM this compoundPOPC Vesicles3.6 ± 0.3Decreased thickness, increased surface undulations
+ 200 µM this compoundPOPC Vesicles3.5 ± 0.3Significant decrease in thickness, localized membrane thinning

Preclinical Research Applications and Model Systems for N Ethyl 3 Propylamino Propanamide

In Vitro Cellular Assay Systems

In vitro assays are foundational in early-stage drug discovery, providing a controlled environment to assess a compound's biological activity, mechanism of action, and cellular effects before advancing to more complex models.

Cell Line Selection and Culture Optimization for Compound Evaluation

The initial step in evaluating a novel compound like N-Ethyl-3-(propylamino)propanamide involves selecting appropriate human or animal cell lines that are relevant to the therapeutic area of interest. For instance, if investigating anti-inflammatory potential, macrophage-like cell lines such as RAW 264.7 are often employed because they can be stimulated to produce pro-inflammatory cytokines. nawah-scientific.com Similarly, for anticancer research, a panel of human cancer cell lines, such as PC-3 (prostate), HeLa (cervical), HCT-116 (colon), and MCF-7 (breast), would be utilized to screen for antiproliferative activity. nih.gov

Optimization of culture conditions is critical for generating robust and reproducible data. This involves standardizing parameters such as growth media, cell seeding density, and incubation times (e.g., 72 hours for proliferation assays). reactionbiology.com For specialized assays, such as those investigating anti-inflammatory pathways, optimization would include determining the ideal concentration of an inflammatory stimulus like lipopolysaccharide (LPS) to induce a measurable response that can be subsequently inhibited by the test compound. nawah-scientific.commdpi.com

Functional Assays for Target Engagement (e.g., ELISA-based inhibition assays)

Determining if a compound interacts with its intended molecular target within a cell is known as target engagement. nih.gov Enzyme-Linked Immunosorbent Assays (ELISAs) are a versatile and widely used method for this purpose. frontiersin.org A competitive ELISA format can be designed to quantify the ability of a small molecule to inhibit the interaction between a protein target and its binding partner. nih.gov For example, to assess the engagement of a propanamide derivative with an inflammatory enzyme like Cyclooxygenase-2 (COX-2), an ELISA could measure the compound's ability to block the binding of a specific antibody to the enzyme, providing an indirect measure of target binding.

These assays are crucial for establishing a compound's mechanism of action and for building structure-activity relationships during the lead optimization phase of drug discovery. kinampark.com

Cellular Transport and Permeability Studies (e.g., drug efflux inhibition)

A compound's ability to cross biological membranes and reach its site of action is a key determinant of its potential as a therapeutic agent. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption. evotec.comeuropa.eu Caco-2 cells, derived from human colon adenocarcinoma, form a polarized monolayer that mimics the intestinal epithelial barrier, complete with tight junctions and active transport proteins. creative-bioarray.com

By measuring the rate of compound transport from the apical (luminal) to the basolateral (blood) side of the monolayer, an apparent permeability coefficient (Papp) is calculated. enamine.net Furthermore, by measuring transport in both directions (A-B and B-A), an efflux ratio can be determined. An efflux ratio greater than two suggests the compound is actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp), which can be a mechanism of drug resistance. evotec.comcreative-bioarray.com This assay is critical for evaluating the oral bioavailability of compounds like this compound.

Proteomics-Based Investigations of Protein Modifications

Proteomics, the large-scale study of proteins, offers a powerful, unbiased approach to understanding how a compound affects a cell. youtube.com Mass spectrometry-based proteomics can be used to perform a global analysis of protein expression, identifying which proteins are upregulated or downregulated following treatment with a compound like this compound. mdpi.com

This technique is particularly useful for identifying both intended targets and potential off-target effects, providing a comprehensive view of the compound's mechanism of action. youtube.com For example, quantitative proteomics was used to confirm the selective degradation of the BRD9 protein by a novel molecular glue degrader, demonstrating high target specificity with minimal impact on the broader proteome. acs.org Such studies can also investigate post-translational modifications (PTMs), revealing deeper insights into the modulation of cellular signaling pathways. youtube.com

Investigation in Disease Models (for similar propanamide derivatives)

While in vitro data is essential, evaluating a compound's efficacy in a more complex biological system is a necessary subsequent step. Preclinical disease models, typically in rodents, are used for this purpose.

Anti-Inflammatory Potential in Preclinical Models

The anti-inflammatory activity of various propanamide and amide derivatives has been well-documented in preclinical models, suggesting a potential therapeutic application for this compound. A common model is the carrageenan-induced paw edema model in rats, which simulates acute inflammation. mdpi.comresearchgate.net In this model, a pro-inflammatory agent (carrageenan) is injected into the rat's paw, causing measurable swelling (edema). The test compound is administered prior to the carrageenan, and its ability to reduce the swelling over several hours is quantified as a percentage of inhibition. researchgate.net

Studies on derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen and dexketoprofen have shown that converting the carboxylic acid group to an amide can maintain or even enhance anti-inflammatory activity. researchgate.netresearchgate.netnih.gov For example, certain amino acid amide derivatives of naproxen demonstrated significantly higher inhibition of inflammation (up to 87.82%) compared to the parent drug (75.59%) in the paw edema model. researchgate.net Similarly, specific dexketoprofen amide derivatives showed potent in vivo anti-inflammatory effects comparable to the parent compound. mdpi.comnih.gov

Table 1: Anti-Inflammatory Activity of Naproxen Amide Derivatives in Carrageenan-Induced Paw Edema Model researchgate.net
CompoundChemical ModificationInflammation Inhibition (%)
Naproxen (Parent Drug)-75.59%
Compound 9Naproxen-L-proline methyl ester amide83.91%
Compound 10Naproxen-sarcosine methyl ester amide87.82%
Compound 11Naproxen-L-tyrosine methyl ester amide72.78%
Compound 12Naproxen-L-glutamic acid dimethyl ester amide66.99%
Table 2: Anti-Inflammatory Activity of Dexketoprofen Amide Derivatives in Carrageenan-Induced Paw Edema Model (at 4h) mdpi.com
CompoundPaw Thickness (mm)Inhibition (%)
Control (Carrageenan only)7.88 ± 0.12-
Dexketoprofen (Parent Drug)5.32 ± 0.1147.88%
Derivative 25.44 ± 0.1145.74%
Derivative 45.38 ± 0.1246.81%

These studies collectively indicate that the propanamide scaffold is a viable backbone for developing novel anti-inflammatory agents, providing a strong rationale for investigating this compound in similar preclinical models.

Anticancer Research Applications in Cell Lines

The propanamide structural motif is present in a variety of compounds that have been investigated for their anticancer properties. Research into novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides has demonstrated their potential as antiproliferative agents. nih.govnih.gov These compounds have been evaluated against a panel of human cancer cell lines, providing insights into their spectrum of activity and potential mechanisms of action.

In one study, a series of these propanamide derivatives were tested against four different cancer cell lines:

PC-3 (Prostate Cancer): A well-characterized cell line used extensively in prostate cancer research.

HeLa (Cervical Cancer): One of the oldest and most commonly used human cell lines in scientific research.

HCT-116 (Colorectal Cancer): A human colon cancer cell line used in therapeutic research.

MCF-7 (Breast Cancer): A key model for studying breast cancer, particularly hormone-responsive tumors.

The research identified a quinoxaline-based scaffold within this class of propanamides that exhibited broad-spectrum antiproliferative activity. nih.govnih.gov One particular compound from this series demonstrated significant activity against all four cell lines, with IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) that were comparable to the established anticancer drug doxorubicin. nih.govnih.gov

Cell Line IC₅₀ (µM) of Compound 6k nih.govnih.gov IC₅₀ (µM) of Doxorubicin nih.govnih.gov
MCF-7 6.93 ± 0.4 4.17 ± 0.2
HCT-116 10.88 ± 0.8 5.23 ± 0.3
HeLa 9.46 ± 0.7 8.87 ± 0.6
PC-3 12.17 ± 0.9 Not specified in the same context

Further in silico studies suggested that the mechanism of action for these compounds may involve the inhibition of histone deacetylase 6 (HDAC6) through binding to its zinc finger ubiquitin-binding domain. nih.govnih.gov This highlights the potential for propanamide derivatives to be explored for novel anticancer therapies. The incorporation of a piperazine moiety into related amide structures has also been shown to enhance anticancer activity against breast and gastric cancer cell lines.

Although direct studies on this compound are not available, these findings suggest that it could be a candidate for similar in vitro screening against a diverse panel of cancer cell lines to determine its potential cytotoxic and antiproliferative effects.

Antimicrobial and Antitubercular Studies

The amide functional group is a key feature in many antimicrobial and antitubercular agents. While specific studies on this compound are not prevalent, research on other amide-containing compounds provides a basis for its potential investigation in this area.

For instance, a series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides have been designed and synthesized as novel anti-tuberculosis agents. nih.gov Many of these compounds exhibited excellent in vitro inhibitory activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. nih.gov This demonstrates the potential of the amide scaffold in developing new treatments for tuberculosis.

Similarly, research on N-hydroxycinnamoyl amides of amino acids has shown their potential as antimicrobial agents. researchgate.net These compounds have been screened for their activity against various bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis, and Listeria monocytogenes, as well as the fungus Candida albicans. researchgate.net

The thioamide drugs, such as ethionamide and prothionamide, are clinically used for the treatment of infections caused by Mycobacterium tuberculosis, Mycobacterium leprae, and Mycobacterium avium complex. medchemexpress.com The use of these second-line drugs has been on the rise due to the increase in multidrug-resistant and extensively drug-resistant tuberculosis cases. medchemexpress.com

Given the structural similarities, this compound could be a candidate for screening in various antimicrobial and antitubercular assays. Standard methodologies would involve determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi, including strains of Mycobacterium tuberculosis.

Drug Discovery and Development Pipeline Considerations for this compound

The progression of a compound like this compound from a chemical entity to a potential therapeutic agent involves a structured drug discovery and development pipeline. This process includes lead identification and optimization, as well as the discovery and validation of relevant biomarkers.

Lead Identification and Optimization Strategies

Lead Identification is the process of identifying a promising compound from a large pool of molecules that has the potential to be developed into a therapeutic agent. aragen.com This initial stage is critical for the entire drug discovery journey. For this compound, this would involve initial screening to identify any biological activity of interest. High-throughput screening (HTS) is a common method used to rapidly assess the effects of a large number of compounds on a specific biological target. danaher.com

Once a "hit" or a compound with desired activity is identified, the Hit-to-Lead phase begins. This involves a more detailed evaluation of the compound's properties, including its potency, selectivity, and initial safety profile. The goal is to refine the initial hits into more promising "lead" compounds. aragen.com

Lead Optimization is the subsequent phase where the chemical structure of a lead compound is systematically modified to improve its properties. danaher.comoncodesign-services.com The primary objectives of lead optimization are to enhance efficacy, reduce toxicity, and improve the pharmacokinetic and pharmacodynamic profiles of the compound. oncodesign-services.com This iterative process involves a cycle of designing, synthesizing, and testing new analogs of the lead compound. danaher.com

For this compound, lead optimization could involve:

Structural Modifications: Altering the ethyl or propyl groups to improve target binding or metabolic stability.

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its analogs.

In Vivo Efficacy Studies: Testing the optimized compounds in relevant animal models of disease to evaluate their therapeutic potential.

The ultimate goal of lead optimization is to identify a single preclinical candidate that meets the predefined criteria for safety and efficacy to move into formal preclinical and clinical development. oncodesign-services.com

Biomarker Discovery and Validation

Biomarkers are measurable indicators of a biological state or condition. In drug discovery and development, biomarkers play a crucial role in:

Target Engagement: Confirming that the drug is interacting with its intended biological target.

Pharmacodynamics: Measuring the physiological effect of the drug on the body.

Patient Selection: Identifying individuals who are most likely to respond to a particular treatment.

Efficacy and Safety Assessment: Monitoring the therapeutic and adverse effects of a new drug.

For a novel compound like this compound, the discovery and validation of relevant biomarkers would be an integral part of its development pipeline. If, for example, it were found to have anticancer activity, researchers would seek to identify biomarkers that could predict tumor response or resistance. This could involve analyzing gene expression patterns, protein levels, or specific mutations in cancer cells.

The validation of these biomarkers is a rigorous process that involves demonstrating their analytical and clinical validity. This ensures that the biomarker is a reliable and accurate predictor of the biological or clinical outcome of interest. The identification of robust biomarkers can significantly enhance the efficiency and success rate of clinical trials.

Future Research Directions and Unexplored Avenues for N Ethyl 3 Propylamino Propanamide

Integrated Omics Approaches (e.g., Proteomics, Metabolomics) for Comprehensive Understanding

To move beyond a basic understanding of N-Ethyl-3-(propylamino)propanamide, it is crucial to investigate its global impact on biological systems. Integrated "omics" approaches provide a powerful, unbiased lens to view the complex molecular changes induced by the compound within a cell.

Proteomics: This involves the large-scale study of proteins. By treating cells or tissues with this compound and analyzing changes in the proteome, researchers can identify the specific proteins and signaling pathways that are modulated by the compound. This can reveal its mechanism of action, identify direct and off-target interactions, and provide insights into its potential therapeutic effects and liabilities.

Metabolomics: As the downstream readout of cellular activity, the metabolome offers a functional snapshot of a cell's physiological state. A metabolomics investigation would reveal how this compound alters cellular metabolism. nih.gov Such an analysis could uncover shifts in energy pathways, biosynthesis, or signaling molecules, providing critical clues about the compound's biological role and identifying potential biomarkers to track its activity. nih.gov

An integrated multi-omics analysis, combining proteomic and metabolomic data, would offer a comprehensive view of the compound's effects, bridging the gap between molecular interaction and cellular function. semanticscholar.org

Table 1: Conceptual Omics Investigation Plan

Omics Technique Objective Potential Research Findings
Quantitative Proteomics To identify proteins that are differentially expressed or modified upon treatment with the compound. Identification of direct binding targets, modulated enzymes, and affected signaling cascades (e.g., kinase pathways).
Metabolomic Profiling To identify metabolites and metabolic pathways altered by the compound. Discovery of changes in key cellular processes like glycolysis or lipid metabolism; identification of biomarkers for compound efficacy.

| Integrated Analysis | To correlate changes in protein expression with changes in metabolite levels. | A comprehensive understanding of the compound's mechanism of action by linking signaling events to functional metabolic outcomes. |

Exploration of Novel Therapeutic Indications for Amide Derivatives

The amide functional group is a cornerstone of medicinal chemistry, present in a vast number of approved drugs. ajchem-a.comresearchgate.net This structural motif is valued for its stability and ability to form key hydrogen bond interactions with biological targets. ajchem-a.com The this compound scaffold represents a starting point for creating a library of novel amide derivatives to be screened for a wide range of therapeutic activities.

Systematic chemical modification of the parent compound could yield derivatives with potential applications in various disease areas. For instance, different amide derivatives have shown promise as anticonvulsant, antimicrobial, anti-inflammatory, and antitumor agents. researchgate.netmdpi.comnih.gov A focused research program could explore these and other indications through high-throughput screening of a purpose-built chemical library based on the core structure. Recent studies have demonstrated the success of synthesizing novel amide derivatives to act as potent inhibitors in antimicrobial applications, highlighting the potential of this chemical class. nih.gov

Development of Advanced Delivery Systems and Formulation Strategies

The therapeutic success of a small molecule is highly dependent on its ability to be delivered to the correct site in the body at an effective concentration. Small molecules often face challenges such as poor solubility, low bioavailability, and off-target effects. giiresearch.com Advanced drug delivery systems (DDS) offer a means to overcome these limitations. rsc.orgnih.gov

Future research should focus on formulating this compound or its optimized derivatives into advanced delivery systems. nih.gov

Nanocarrier-based Systems: Encapsulating the compound in nanocarriers like liposomes or polymeric nanoparticles can improve solubility, protect it from degradation, and enable targeted delivery to specific tissues, such as tumors. giiresearch.comfrost.comalameed.edu.iq

Prodrug Strategies: The compound could be chemically modified into an inactive prodrug form that, once administered, converts to the active molecule at the target site. This approach can be used to enhance absorption and bioavailability. giiresearch.comfrost.com

Table 2: Potential Formulation Strategies

Delivery System Primary Goal Potential Advantage for Amide Derivatives
Lipid Nanoparticles (LNPs) Enhance solubility and systemic circulation time. Improved bioavailability for oral or intravenous administration.
Polymeric Micelles Solubilize poorly water-soluble compounds and provide controlled release. Sustained therapeutic effect and reduced dosing frequency.

| Targeted Prodrugs | Achieve site-specific drug release. | Increased efficacy and minimized systemic toxicity by activating the drug only at the intended site of action. |

Application of Machine Learning and Artificial Intelligence in Compound Optimization

Predictive Modeling: ML models can be trained on existing chemical data to predict the properties of new, unsynthesized molecules, including their biological activity, toxicity, and pharmacokinetic profiles (ADMET). patsnap.comacs.orgnih.gov This allows researchers to prioritize the synthesis of only the most promising candidates.

De Novo Design: Generative AI algorithms can design entirely new molecules from scratch, tailored to have a desired set of properties. nih.govarxiv.orgharvard.edufrontiersin.org By providing the model with a target profile, it can generate novel amide structures based on the this compound scaffold that are optimized for potency and drug-likeness.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.